2-(4-Methoxy-2,3-dimethylphenyl)-5-methyl-4-(thiomorpholin-4-ylmethyl)-1,3-oxazole
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Overview
Description
2-(4-Methoxy-2,3-dimethylphenyl)-5-methyl-4-(thiomorpholin-4-ylmethyl)-1,3-oxazole is a synthetic organic compound that belongs to the class of oxazoles. Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring. This compound is characterized by its complex structure, which includes a methoxy group, dimethylphenyl group, and a thiomorpholine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxy-2,3-dimethylphenyl)-5-methyl-4-(thiomorpholin-4-ylmethyl)-1,3-oxazole typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the methoxy and dimethylphenyl groups: These groups can be introduced through electrophilic aromatic substitution reactions.
Attachment of the thiomorpholine moiety: This step may involve nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the thiomorpholine moiety.
Reduction: Reduction reactions may target the oxazole ring or the aromatic ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic ring and the oxazole ring.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms may include:
Binding to enzymes or receptors: Modulating their activity.
Interacting with nucleic acids: Affecting gene expression or protein synthesis.
Disrupting cellular processes: Leading to changes in cell function or viability.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methoxyphenyl)-5-methyl-1,3-oxazole: Lacks the dimethyl and thiomorpholine groups.
2-(4-Methoxy-2,3-dimethylphenyl)-5-methyl-1,3-oxazole: Lacks the thiomorpholine group.
2-(4-Methoxy-2,3-dimethylphenyl)-4-(thiomorpholin-4-ylmethyl)-1,3-oxazole: Lacks the methyl group on the oxazole ring.
Uniqueness
The presence of the methoxy, dimethylphenyl, and thiomorpholine groups in 2-(4-Methoxy-2,3-dimethylphenyl)-5-methyl-4-(thiomorpholin-4-ylmethyl)-1,3-oxazole makes it unique compared to other similar compounds. These functional groups may confer specific chemical properties and biological activities that are not present in related compounds.
Properties
IUPAC Name |
2-(4-methoxy-2,3-dimethylphenyl)-5-methyl-4-(thiomorpholin-4-ylmethyl)-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2S/c1-12-13(2)17(21-4)6-5-15(12)18-19-16(14(3)22-18)11-20-7-9-23-10-8-20/h5-6H,7-11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZVOBRFUWHTEMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)OC)C2=NC(=C(O2)C)CN3CCSCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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